4-acetyl-N'-hydroxypiperazine-1-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-acetyl-N’-hydroxypiperazine-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N’-hydroxypiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-acetyl-N’-hydroxypiperazine-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-acetyl-N’-hydroxypiperazine-1-carboximidamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H14N4O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-acetyl-N'-hydroxypiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H14N4O2/c1-6(12)10-2-4-11(5-3-10)7(8)9-13/h13H,2-5H2,1H3,(H2,8,9) |
InChI Key |
HCDFZTGJKKWMCC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=NO)N |
Origin of Product |
United States |
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